3-fluoro-N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
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Properties
IUPAC Name |
3-fluoro-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O3S2/c1-13-26-28-21(35-13)25-19(31)12-34-22-29-27-18(30(22)16-8-3-4-9-17(16)33-2)11-24-20(32)14-6-5-7-15(23)10-14/h3-10H,11-12H2,1-2H3,(H,24,32)(H,25,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVXNTXBQHMMGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-fluoro-N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : Approximately 393.46 g/mol
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For example, derivatives containing triazole and thiadiazole moieties have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. The presence of the triazole ring is associated with enhanced cytotoxicity against cancer cell lines. For instance, compounds with similar structures have been tested in vitro against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing promising results in inhibiting cell proliferation.
The proposed mechanisms of action for the biological activity of this compound include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in DNA replication or repair.
- Induction of Apoptosis : Some derivatives are known to trigger programmed cell death in cancer cells through mitochondrial pathways.
- Disruption of Cellular Signaling : The compound may interfere with signaling pathways critical for cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various thiadiazole derivatives. The results indicated that compounds similar to This compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Activity
In a study focusing on the anticancer properties of triazole derivatives, it was found that a structurally similar compound demonstrated an IC50 value of 10 µM against MCF-7 cells. This suggests that modifications to the triazole ring can significantly enhance anticancer activity .
Preparation Methods
Formation of 4-(2-Methoxyphenyl)-4H-1,2,4-Triazole-3-thiol
The triazole scaffold is synthesized via cyclocondensation of 2-methoxyphenylhydrazine with thiourea derivatives. A modified procedure from Demirbas et al. involves reacting 2-methoxyphenylhydrazine (1.0 equiv) with ethyl 2-cyanoacetate (1.2 equiv) in ethanol under reflux for 8 hours. The resulting hydrazine-carboxylate intermediate is treated with thiosemicarbazide (1.5 equiv) in acetic acid, yielding 4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (yield: 78%).
Synthesis of the Thiadiazole Carbamoyl Component
Preparation of 5-Methyl-1,3,4-Thiadiazol-2-amine
Cyclization of thiosemicarbazide with acetyl chloride in pyridine at 0°C produces 5-methyl-1,3,4-thiadiazol-2-amine. The reaction proceeds via initial formation of a thioacyl intermediate, followed by intramolecular dehydration to yield the thiadiazole ring (yield: 82%).
Carbamoylmethyl Functionalization
The thiadiazole amine is reacted with chloroacetyl chloride (1.2 equiv) in dichloromethane in the presence of triethylamine (TEA) as a base. This produces N-(5-methyl-1,3,4-thiadiazol-2-yl)chloroacetamide, which undergoes nucleophilic displacement with sodium hydrosulfide (NaSH) in ethanol to install the mercaptomethyl group (yield: 70%).
Assembly of the Complete Molecular Architecture
Thiol-Ene Coupling Reaction
The triazole-bound aminoethylsulfanyl group reacts with the thiadiazole-derived mercaptomethylcarbamide via a disulfide exchange reaction. Using cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), the components combine at room temperature for 2 hours to form the sulfanyl bridge. This step achieves 89% yield, with regioselectivity controlled by the steric bulk of the Cs⁺ ion.
Final Amide Bond Formation
The primary amine on the triazole's methylene group is acylated with 3-fluorobenzoyl chloride (1.1 equiv) in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the target benzamide after purification by silica gel chromatography (yield: 85%).
Characterization and Analytical Data
Critical spectroscopic data confirm successful synthesis:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J = 7.6 Hz, 1H, ArH), 7.89 (s, 1H, triazole-H), 7.45–7.32 (m, 4H, ArH), 4.62 (s, 2H, CH₂S), 3.84 (s, 3H, OCH₃), 2.51 (s, 3H, thiadiazole-CH₃).
- FT-IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (triazole ring), 1245 cm⁻¹ (C-F stretch).
Optimization Challenges and Solutions
Key synthetic hurdles included:
- Regioselectivity in Triazole Formation : Cs₂CO₃ in DMSO proved superior to other bases for directing cyclization to the 1,2,4-triazole isomer.
- Disulfide Byproduct Mitigation : Strict anaerobic conditions during thiol-ene coupling reduced disulfide formation from 22% to <5%.
- Amide Coupling Efficiency : Pre-activation of 3-fluorobenzoyl chloride with HOBt (hydroxybenzotriazole) increased yields from 68% to 85%.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step reactions, including:
- Cyclocondensation of thiosemicarbazide derivatives with substituted phenyl groups to form the triazole core .
- Thioether linkage formation via nucleophilic substitution between a mercapto-triazole intermediate and a carbamoylmethyl-thiadiazole derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling using benzoyl chloride derivatives in polar aprotic solvents (e.g., acetonitrile) with catalysts like TCICA (trichloroisocyanuric acid) .
Optimization : Adjusting solvent polarity (DMF vs. acetonitrile), temperature (60–80°C), and stoichiometric ratios (1:1.2 for thiol-to-alkyl halide) can enhance yields to >80% .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C-NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and amide bond formation .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts from incomplete coupling reactions .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate carbamoyl and benzamide groups .
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) influence biological activity?
- The 3-fluoro group enhances metabolic stability by reducing oxidative degradation in hepatic microsomes .
- Methoxyphenyl substitution improves lipophilicity (logP ~2.8), facilitating membrane permeability in cellular assays .
- Comparative SAR studies show that trifluoromethyl groups (e.g., in analogs) increase target binding affinity by 30–50% via hydrophobic interactions .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Molecular docking (e.g., AutoDock Vina) identifies key interactions:
- DFT calculations predict electron-deficient regions (e.g., thiadiazole) prone to nucleophilic attack, guiding stable derivative design .
Q. What experimental strategies mitigate solubility challenges in in vitro assays?
- Co-solvent systems : Use DMSO:PBS (10:90 v/v) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulation in PLGA nanoparticles increases aqueous solubility by 15-fold and extends half-life in plasma .
- Prodrug approaches : Esterification of the benzamide group (e.g., methyl ester) improves bioavailability, with enzymatic hydrolysis restoring activity .
Q. How should researchers address contradictory data in biological activity assays (e.g., IC₅₀ variability across cell lines)?
- Standardize assay conditions : Use identical cell passage numbers, serum-free media, and endpoint measurements (e.g., ATP-based viability) .
- Validate target engagement : Confirm mechanism via Western blotting (e.g., phosphorylation inhibition of EGFR in A549 vs. HCT116 cells) .
- Control for metabolic differences : Co-administer CYP450 inhibitors (e.g., ketoconazole) to assess inter-cell line variability in compound metabolism .
Q. What methodologies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., triazole ring oxidation) .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; derivatives with <90% binding show improved tissue distribution .
- PK/PD modeling : Allometric scaling from rodent data predicts human dosing regimens (e.g., 2 mg/kg BID for sustained target inhibition) .
Q. How can researchers elucidate the compound’s mechanism of action when initial target screening is inconclusive?
- Chemical proteomics : Employ affinity-based pull-down assays with biotinylated probes to identify interacting proteins (e.g., HDACs or kinases) .
- CRISPR-Cas9 screening : Genome-wide knockout libraries highlight synthetic lethal pathways (e.g., DNA repair defects sensitizing cells to triazole-thiadiazole compounds) .
- Metabolomic profiling : LC-MS/MS analysis reveals downstream metabolic perturbations (e.g., glutathione depletion in oxidative stress pathways) .
Tables for Key Data
Key Research Recommendations
- Prioritize enantiomeric resolution if chiral centers exist (e.g., via chiral HPLC) to assess activity differences, as seen in fluorinated analogs .
- Explore combination therapies with existing kinase inhibitors to overcome resistance mechanisms (e.g., MET amplification) .
- Validate off-target effects using phenotypic screening (e.g., Tox21 assay suite) to ensure therapeutic index optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
